molecular formula C9H8F2N2O B12875462 2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole

2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole

Cat. No.: B12875462
M. Wt: 198.17 g/mol
InChI Key: BCAARHWXNGYTOC-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that features both an oxazole ring and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with difluoromethyl ketones in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-throughput screening and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylbenzo[d]oxazole derivatives, while substitution reactions can produce various substituted benzo[d]oxazole compounds .

Scientific Research Applications

2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzyme active sites or receptor binding pockets, thereby modulating their activity. The pathways involved often include inhibition or activation of enzymatic reactions, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethyl)benzo[d]oxazole
  • 2-(Aminomethyl)benzo[d]oxazole
  • 2-(Difluoromethyl)benzo[d]thiazole
  • 2-(Aminomethyl)benzo[d]thiazole

Uniqueness

2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole is unique due to the presence of both an aminomethyl group and a difluoromethyl group on the oxazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8F2N2O

Molecular Weight

198.17 g/mol

IUPAC Name

[7-(difluoromethyl)-1,3-benzoxazol-2-yl]methanamine

InChI

InChI=1S/C9H8F2N2O/c10-9(11)5-2-1-3-6-8(5)14-7(4-12)13-6/h1-3,9H,4,12H2

InChI Key

BCAARHWXNGYTOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)CN)C(F)F

Origin of Product

United States

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